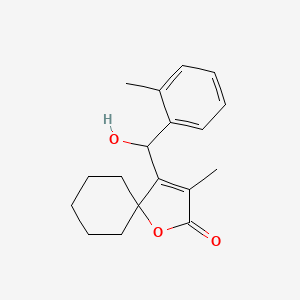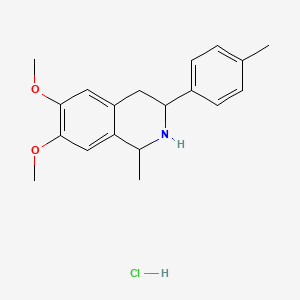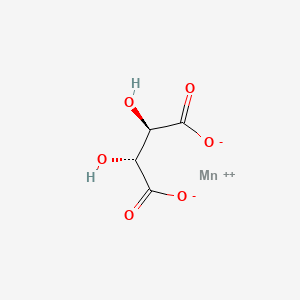
Manganese tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese tartrate is a coordination compound formed by the reaction of manganese ions with tartaric acid. It is known for its interesting physical properties, including dielectric, ferroelectric, and piezoelectric characteristics. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese tartrate can be synthesized through a reaction between manganese chloride and L-tartaric acid in an aqueous solution. This method involves mixing aqueous solutions of manganese chloride and L-tartaric acid, leading to the formation of this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often produced using a gel technique. This method involves using agar-agar gel as a growth medium, with manganese chloride and disodium tartrate as reactants. The process typically takes around 25 days for the crystals to fully form .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using periodate, resulting in the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas.
Substitution: Substitution reactions involve replacing one ligand in the coordination complex with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in a bluish-green oxidized product .
Wissenschaftliche Forschungsanwendungen
Manganese tartrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various coordination compounds and as a catalyst in chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role in enzyme functions.
Medicine: It has applications in medical research, particularly in the development of diagnostic tools and treatments.
Industry: this compound is used in the production of transducers, crystal oscillators, and resonators due to its dielectric and piezoelectric properties
Wirkmechanismus
The mechanism of action of manganese tartrate involves its interaction with molecular targets and pathways. In biological systems, manganese ions can act as cofactors for various enzymes, influencing their activity and function. The compound’s piezoelectric properties are attributed to the alignment of its crystal structure under mechanical stress, leading to the generation of electric charges.
Vergleich Mit ähnlichen Verbindungen
Manganese tartrate can be compared with other metal tartrates, such as:
- Iron tartrate
- Nickel tartrate
- Cobalt tartrate
Uniqueness: this compound stands out due to its unique combination of dielectric, ferroelectric, and piezoelectric properties. These characteristics make it particularly valuable in applications requiring precise control of electrical and mechanical properties .
Eigenschaften
CAS-Nummer |
36680-83-8 |
|---|---|
Molekularformel |
C4H4MnO6 |
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI-Schlüssel |
LAYZVIPDEOEIDY-ZVGUSBNCSA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


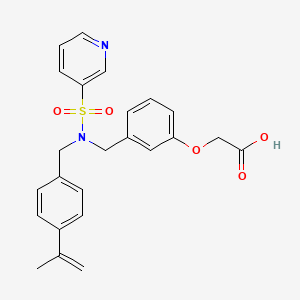
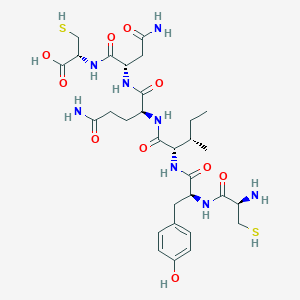

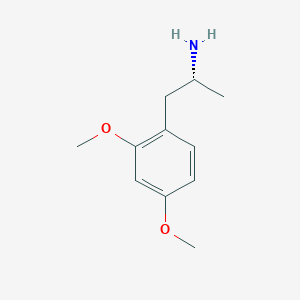
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
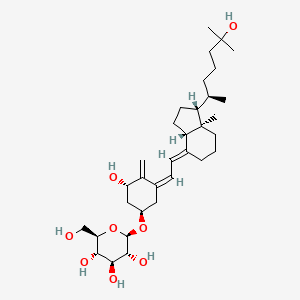

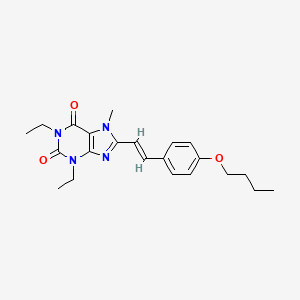
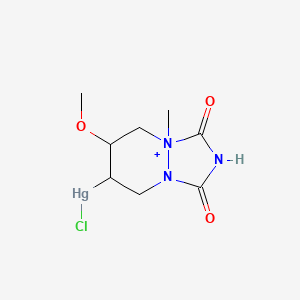
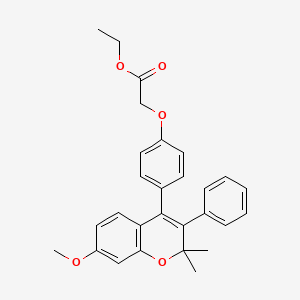
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)

